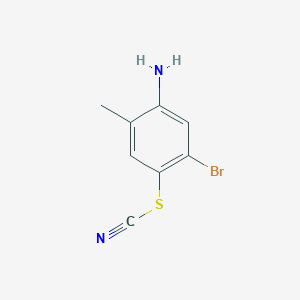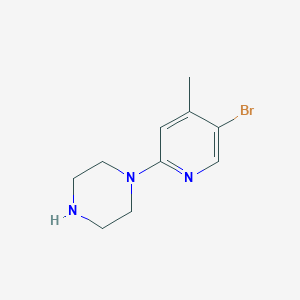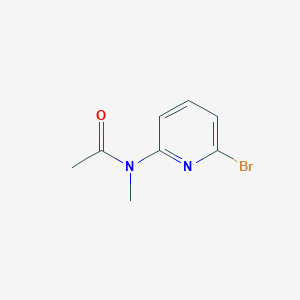
1-Fluoruro-2-etilbutano-1-sulfonilo
Descripción general
Descripción
2-Ethylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO2S. It is a sulfonyl fluoride, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides are valuable in various chemical applications due to their ability to form strong covalent bonds with nucleophiles.
Aplicaciones Científicas De Investigación
2-Ethylbutane-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe to study protein-ligand interactions due to its ability to form stable covalent bonds with nucleophilic amino acid residues in proteins.
Medicinal Chemistry: Sulfonyl fluorides are explored as potential inhibitors of enzymes, particularly serine proteases, due to their ability to form irreversible covalent bonds with the active site residues.
Material Science: The compound is used in the synthesis of functional materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
2-Ethylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests that they may have good stability and bioavailability .
Result of Action
The specific molecular and cellular effects of 2-Ethylbutane-1-sulfonyl fluoride would depend on the specific targets it interacts with. Given its ability to modify a range of amino acid residues, it could potentially have diverse effects on protein function and cellular processes .
Action Environment
The action of 2-Ethylbutane-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely influenced by various environmental factors. For instance, the pH of the environment could potentially influence the reactivity of the compound. Furthermore, the presence of other molecules could also impact its action, as sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions .
Análisis Bioquímico
Biochemical Properties
2-Ethylbutane-1-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to form covalent bonds with specific amino acid residues in proteins. This compound interacts primarily with serine, threonine, tyrosine, and lysine residues in enzymes and proteins. The nature of these interactions involves the formation of a stable covalent bond between the sulfonyl fluoride group and the nucleophilic side chains of these amino acids. This reactivity makes 2-Ethylbutane-1-sulfonyl fluoride a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors .
Cellular Effects
2-Ethylbutane-1-sulfonyl fluoride has been shown to influence various cellular processes. It can inhibit enzymes involved in critical cellular pathways, thereby affecting cell signaling, gene expression, and metabolism. For instance, the inhibition of serine proteases by 2-Ethylbutane-1-sulfonyl fluoride can lead to alterations in cell signaling pathways that depend on proteolytic processing. Additionally, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Ethylbutane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in target proteins. This binding typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, tyrosine, and lysine, resulting in the formation of a stable sulfonyl-enzyme complex. This covalent modification can block the enzyme’s catalytic activity and alter its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylbutane-1-sulfonyl fluoride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Studies have shown that the inhibitory effects of 2-Ethylbutane-1-sulfonyl fluoride on enzymes can persist for extended periods, making it a useful tool for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 2-Ethylbutane-1-sulfonyl fluoride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as oxidative stress, organ damage, and apoptosis. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-Ethylbutane-1-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. The compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Ethylbutane-1-sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 2-Ethylbutane-1-sulfonyl fluoride is critical for its effectiveness as an enzyme inhibitor and for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes. Understanding the subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylbutane-1-sulfonyl fluoride can be synthesized through a one-pot method from sulfonates or sulfonic acids. This process involves the use of mild reaction conditions and readily available reagents. The reaction typically proceeds through a chlorine-fluorine exchange mechanism, where sulfonyl chlorides are converted to sulfonyl fluorides using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides, including 2-ethylbutane-1-sulfonyl fluoride, often involves the electrochemical fluorination of sulfonates or sulfonic acids. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.
Hydrolysis: Under basic conditions, 2-ethylbutane-1-sulfonyl fluoride can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: While less common, sulfonyl fluorides can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are common nucleophiles used in reactions with 2-ethylbutane-1-sulfonyl fluoride.
Solvents: Organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are typically used.
Catalysts: Phase transfer catalysts like 18-crown-6-ether can enhance the reactivity of the sulfonyl fluoride group.
Major Products
The major products formed from reactions with 2-ethylbutane-1-sulfonyl fluoride include sulfonamides, sulfonate esters, and other sulfonyl derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutanesulfonyl fluoride: A perfluorinated analog with similar reactivity but higher stability and resistance to hydrolysis.
Methanesulfonyl fluoride: A smaller sulfonyl fluoride with similar reactivity but different steric properties.
Benzenesulfonyl fluoride: An aromatic sulfonyl fluoride with distinct electronic properties due to the presence of the benzene ring.
Uniqueness
2-Ethylbutane-1-sulfonyl fluoride is unique due to its specific alkyl chain structure, which imparts distinct steric and electronic properties. This makes it suitable for applications where other sulfonyl fluorides may not be as effective, particularly in the synthesis of complex molecules and functional materials .
Propiedades
IUPAC Name |
2-ethylbutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJMOAHSHSWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295203 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-07-6 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
